N-[4-acetyl-1'-[(4-ethoxyphenyl)methyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide
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Description
N-[4-acetyl-1'-[(4-ethoxyphenyl)methyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide is a useful research compound. Its molecular formula is C22H22N4O4S and its molecular weight is 438.5g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of cellular targets, contributing to its biological activity.
Mode of Action
The exact mode of action of this compound is currently unknown. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound could influence multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
Given the diverse biological activities associated with indole derivatives , it is likely that this compound could have a wide range of effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
N-[4-acetyl-1’-[(4-ethoxyphenyl)methyl]-2’-oxospiro[1,3,4-thiadiazole-5,3’-indole]-2-yl]acetamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, indole derivatives, including this compound, have been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes . These interactions often result in the modulation of enzyme activity, which can lead to changes in metabolic flux and metabolite levels.
Cellular Effects
The effects of N-[4-acetyl-1’-[(4-ethoxyphenyl)methyl]-2’-oxospiro[1,3,4-thiadiazole-5,3’-indole]-2-yl]acetamide on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the expression of genes involved in cell cycle regulation and apoptosis . Additionally, this compound can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in the production and utilization of metabolic intermediates.
Molecular Mechanism
At the molecular level, N-[4-acetyl-1’-[(4-ethoxyphenyl)methyl]-2’-oxospiro[1,3,4-thiadiazole-5,3’-indole]-2-yl]acetamide exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, influencing their structure and function. For instance, this compound has been shown to inhibit the activity of certain enzymes by binding to their active sites . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of N-[4-acetyl-1’-[(4-ethoxyphenyl)methyl]-2’-oxospiro[1,3,4-thiadiazole-5,3’-indole]-2-yl]acetamide in laboratory settings are influenced by its stability and degradation over time. Studies have shown that this compound remains stable under certain conditions, but it can degrade when exposed to light or heat . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell growth and differentiation.
Dosage Effects in Animal Models
In animal models, the effects of N-[4-acetyl-1’-[(4-ethoxyphenyl)methyl]-2’-oxospiro[1,3,4-thiadiazole-5,3’-indole]-2-yl]acetamide vary with dosage. At low doses, this compound has been shown to have beneficial effects, such as anti-inflammatory and anticancer activities . At high doses, it can exhibit toxic effects, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
N-[4-acetyl-1’-[(4-ethoxyphenyl)methyl]-2’-oxospiro[1,3,4-thiadiazole-5,3’-indole]-2-yl]acetamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in the metabolism of xenobiotics . These interactions can lead to the formation of various metabolites, which may have different biological activities compared to the parent compound.
Transport and Distribution
The transport and distribution of N-[4-acetyl-1’-[(4-ethoxyphenyl)methyl]-2’-oxospiro[1,3,4-thiadiazole-5,3’-indole]-2-yl]acetamide within cells and tissues are mediated by specific transporters and binding proteins . This compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects. The distribution of this compound is influenced by factors such as its solubility and affinity for specific transporters.
Subcellular Localization
The subcellular localization of N-[4-acetyl-1’-[(4-ethoxyphenyl)methyl]-2’-oxospiro[1,3,4-thiadiazole-5,3’-indole]-2-yl]acetamide is critical for its activity and function. This compound is known to localize in specific cellular compartments, such as the cytoplasm and nucleus . The localization is often directed by targeting signals or post-translational modifications, which ensure that the compound reaches its site of action within the cell.
Properties
IUPAC Name |
N-[4-acetyl-1'-[(4-ethoxyphenyl)methyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S/c1-4-30-17-11-9-16(10-12-17)13-25-19-8-6-5-7-18(19)22(20(25)29)26(15(3)28)24-21(31-22)23-14(2)27/h5-12H,4,13H2,1-3H3,(H,23,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSLQGPXOIKTDN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2C3=CC=CC=C3C4(C2=O)N(N=C(S4)NC(=O)C)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.